molecular formula C10H23Cl2N3O B12434746 2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride

2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride

Cat. No.: B12434746
M. Wt: 272.21 g/mol
InChI Key: XSVMJUXGUSZTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-amino-N-(2-piperidin-1-ylethyl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMJUXGUSZTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1CCCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride typically involves the reaction of 2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

TRPV1 Antagonism

One of the most notable applications of 2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride is its role as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1). Research indicates that modifications to the compound enhance its binding affinity and antagonistic activity against TRPV1, which is implicated in pain sensation and inflammatory responses.

  • Case Study : A study evaluated various analogues of this compound, demonstrating that specific structural modifications led to enhanced binding potency (K_i values as low as 0.2 nM) and significant analgesic effects in rat models of neuropathic pain .

Cosmetic Formulations

The compound is also being explored in cosmetic formulations due to its potential skin benefits. Its properties may contribute to formulations aimed at enhancing skin hydration and reducing irritation.

  • Research Findings : Investigations into the stability and efficacy of cosmetic products containing this compound have shown promising results, particularly regarding skin tolerance and moisturizing effects .

Cell Culture Studies

In cell biology, this compound has been utilized in various cell culture applications. Its ability to modulate cellular responses makes it a valuable tool for studying cellular mechanisms related to pain and inflammation.

Drug Development

The compound serves as a lead structure for developing new analgesics. Ongoing research focuses on optimizing its chemical structure to improve efficacy and reduce side effects associated with existing analgesics.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Compound Molecular Formula Key Substituents Biological Relevance
2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride C₁₀H₂₁N₃O·2HCl Piperidin-1-yl ethyl, propanamide Likely interacts with GPCRs (e.g., histamine or opioid receptors) due to piperidine motif .
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride C₈H₂₁Cl₂N₃O Dimethylamino ethyl, methyl-propanamide Increased lipophilicity from methyl group; potential CNS activity due to dimethylamino .
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl Linear pentanamide, dual amino groups Limited toxicological data; may exhibit peptide-like binding properties .
L-Alanyl-histamine derivatives C₆H₁₀N₄O·2HCl Imidazole ring, alanyl-propanamide Targets histamine receptors; used in studying allergic responses .
Bioactivity Insights :
  • Piperidine-containing compounds (e.g., fentanyl analogs) exhibit high affinity for opioid receptors, with lower median effective doses (ED₅₀) compared to non-cyclic amines . For example, fentanyl analogs with piperidine moieties show ED₅₀ values < 0.1 mg/kg in rodent models .
  • Dimethylamino derivatives, such as 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride, may have reduced receptor specificity but faster absorption due to enhanced lipophilicity .

Biological Activity

2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, characterized by a propanamide backbone and a piperidine moiety, enables it to interact with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C₁₀H₂₃Cl₂N₃O
  • Molecular Weight : 272.21 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water

The compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : It can modulate the activity of proteases and kinases, either inhibiting or activating them. This modulation plays a crucial role in cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.
  • Receptor Binding : The unique structural features facilitate selective binding to specific receptors, enhancing its pharmacological efficacy compared to other similar compounds.

Biological Activities

Research has highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : Studies show that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Pathogen TypeMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

Neuroactive Properties

The piperidine ring contributes to neuroactive properties, suggesting potential applications in treating neurological disorders. Compounds structurally similar to 2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide have been associated with neuroactivity .

Anticancer Activity

Recent studies have explored its role in cancer therapy, with findings indicating that it may influence tumor cell growth through modulation of signaling pathways involved in cell cycle regulation .

Case Studies

  • Inflammation Modulation : A study investigated the compound's ability to inhibit NLRP3 inflammasome activation in macrophages. The results indicated a significant decrease in pyroptotic cell death when treated with 10 µM concentrations of the compound, showcasing its potential as an anti-inflammatory agent .
    TreatmentPyroptosis % Decrease
    Control0%
    Compound40%
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against Leishmania donovani, where it was shown to inhibit the growth of intracellular amastigotes effectively. This positions the compound as a promising candidate for treating leishmaniasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.